Positional Isomer Differentiation: Meta-Methylbenzyl vs. Para-Methylbenzyl Substitution
CAS 1105197-08-7 bears a 3-methylbenzyl (meta-methyl) group at the N5 position, which is the positional isomer of the para-methylbenzyl analog (CAS 1105196-83-5). In pyrazolo[3,4-d]pyrimidin-4-one kinase inhibitor series, the substitution position on the benzyl ring directly influences the dihedral angle between the phenyl ring and the pyrimidinone plane, affecting hinge-region hydrogen bonding and hydrophobic pocket occupancy [1]. No published head-to-head pharmacological comparison exists for these two specific compounds; however, class-level evidence from related pyrazolo[3,4-d]pyrimidine CDK inhibitor series demonstrates that meta vs. para substitution can alter IC50 values by more than 10-fold against CDK2 [2].
| Evidence Dimension | Substitution position on benzyl ring (meta vs. para methyl) |
|---|---|
| Target Compound Data | 3-methylbenzyl (meta-substituted) |
| Comparator Or Baseline | 4-methylbenzyl analog (CAS 1105196-83-5, para-substituted) |
| Quantified Difference | No direct quantitative comparison available for these specific compounds. Class-level data in related pyrazolo[3,4-d]pyrimidine series shows meta/para substitution can shift IC50 by >10-fold [2]. |
| Conditions | Positional isomerism analysis; class-level inference drawn from published CDK2 pyrazolo[3,4-d]pyrimidine SAR studies [2]. |
Why This Matters
Procurement decisions for SAR expansion studies must treat meta- and para-substituted benzyl analogs as chemically and potentially pharmacologically distinct entities, not interchangeable substitutes.
- [1] Cherukupalli, S., et al. (2017). An insight on synthetic and medicinal facets of pyrazolo[3,4-d]pyrimidine scaffold. European Journal of Medicinal Chemistry, 126, 298-352. View Source
- [2] Ismail, N. S. M., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic Chemistry, 127, 105968. View Source
